4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride
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Overview
Description
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride typically involves the reaction of 4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted phenylboronic acids, alcohols, and coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form the desired coupled product . The molecular targets and pathways involved include the activation of palladium catalysts and the formation of boron-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-Methylphenylboronic Acid Pinacol Ester
- 4-Fluorophenylboronic Acid Pinacol Ester
Uniqueness
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the piperazinyl group enhances its solubility and reactivity in various chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
1-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BFN2O2.2ClH/c1-17(2)18(3,4)24-19(23-17)16-7-6-15(20)12-14(16)13-22-10-8-21(5)9-11-22;;/h6-7,12H,8-11,13H2,1-5H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLWKRZFUAKBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN3CCN(CC3)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BCl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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